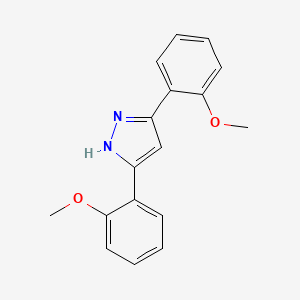![molecular formula C22H23N B6164332 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine CAS No. 393541-32-7](/img/no-structure.png)
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine (2PPP) is a heterocyclic organic compound that has been studied extensively in the scientific community due to its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a colorless liquid with a faint odor, and it has a boiling point of 197.2 °C. 2PPP is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. In addition, it has been used in the study of biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has a wide range of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and anticonvulsants. It has also been used in the study of biochemical and physiological effects in laboratory experiments. In addition, it has been used as a starting material in the synthesis of other organic compounds, such as polymers, dyes, and fragrances.
Mécanisme D'action
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine is believed to act as an agonist at several different receptor sites, including the serotonin (5-HT) receptor, the GABA receptor, and the muscarinic acetylcholine receptor. It is also believed to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, and it has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. In addition, it has been shown to have anticonvulsant and anti-anxiety effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it has a wide range of potential applications in the fields of chemistry, pharmacology, and biochemistry. However, it has some limitations as well. It is a relatively unstable compound, and it has a low solubility in water. In addition, it is toxic in large doses and can be irritating to the skin and eyes.
Orientations Futures
There are several potential future directions for 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine research. One potential area of research is the development of new synthesis methods for 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine. Another potential area of research is the development of new pharmaceuticals based on 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine. Additionally, further research into the biochemical and physiological effects of 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, further research into the mechanism of action of 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine could lead to a better understanding of how it interacts with various receptor sites.
Méthodes De Synthèse
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine can be synthesized via several different methods, including the Knoevenagel condensation, the Biginelli reaction, and the Ugi reaction. The most common method is the Knoevenagel condensation, which involves reacting an aldehyde or ketone with an amine in the presence of a base such as pyridine. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an amine, and the Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine. All of these methods produce 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine in a moderate to high yield.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine involves the reaction of 2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine with sodium pyridine-3-carboxylate in the presence of a palladium catalyst.", "Starting Materials": [ "2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine", "Sodium pyridine-3-carboxylate", "Palladium catalyst" ], "Reaction": [ "The 2-bromo-3-(2-(2-phenylethyl)phenyl)propyl pyridine is dissolved in a suitable solvent such as DMF or DMSO.", "Sodium pyridine-3-carboxylate is added to the solution.", "The mixture is heated to a suitable temperature, typically between 80-120°C.", "A palladium catalyst such as Pd(OAc)2 or PdCl2 is added to the reaction mixture.", "The reaction mixture is stirred for a suitable amount of time, typically between 12-24 hours.", "The reaction mixture is then cooled and filtered to remove any solid impurities.", "The resulting product is purified by column chromatography or recrystallization to obtain the final compound 2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine." ] } | |
Numéro CAS |
393541-32-7 |
Nom du produit |
2-{3-[2-(2-phenylethyl)phenyl]propyl}pyridine |
Formule moléculaire |
C22H23N |
Poids moléculaire |
301.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



